Cas no 2402830-13-9 (8-(Bromomethyl)bicyclo[5.1.0]octane)
8-(Bromomethyl)bicyclo[5.1.0]octane Chemical and Physical Properties
Names and Identifiers
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- EN300-7440521
- 2402830-13-9
- 8-(Bromomethyl)bicyclo[5.1.0]octane
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- Inchi: 1S/C9H15Br/c10-6-9-7-4-2-1-3-5-8(7)9/h7-9H,1-6H2
- InChI Key: ZWAJDWVGKPITHS-UHFFFAOYSA-N
- SMILES: BrCC1C2CCCCCC21
Computed Properties
- Exact Mass: 202.03571g/mol
- Monoisotopic Mass: 202.03571g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 0Ų
8-(Bromomethyl)bicyclo[5.1.0]octane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7440521-0.05g |
8-(bromomethyl)bicyclo[5.1.0]octane |
2402830-13-9 | 90.0% | 0.05g |
$212.0 | 2025-03-11 | |
| Enamine | EN300-7440521-0.1g |
8-(bromomethyl)bicyclo[5.1.0]octane |
2402830-13-9 | 90.0% | 0.1g |
$317.0 | 2025-03-11 | |
| Enamine | EN300-7440521-0.25g |
8-(bromomethyl)bicyclo[5.1.0]octane |
2402830-13-9 | 90.0% | 0.25g |
$452.0 | 2025-03-11 | |
| Enamine | EN300-7440521-0.5g |
8-(bromomethyl)bicyclo[5.1.0]octane |
2402830-13-9 | 90.0% | 0.5g |
$713.0 | 2025-03-11 | |
| Enamine | EN300-7440521-1.0g |
8-(bromomethyl)bicyclo[5.1.0]octane |
2402830-13-9 | 90.0% | 1.0g |
$914.0 | 2025-03-11 | |
| Enamine | EN300-7440521-2.5g |
8-(bromomethyl)bicyclo[5.1.0]octane |
2402830-13-9 | 90.0% | 2.5g |
$1791.0 | 2025-03-11 | |
| Enamine | EN300-7440521-5.0g |
8-(bromomethyl)bicyclo[5.1.0]octane |
2402830-13-9 | 90.0% | 5.0g |
$2650.0 | 2025-03-11 | |
| Enamine | EN300-7440521-10.0g |
8-(bromomethyl)bicyclo[5.1.0]octane |
2402830-13-9 | 90.0% | 10.0g |
$3929.0 | 2025-03-11 | |
| 1PlusChem | 1P0287T5-50mg |
8-(bromomethyl)bicyclo[5.1.0]octane |
2402830-13-9 | 90% | 50mg |
$315.00 | 2024-05-22 | |
| 1PlusChem | 1P0287T5-100mg |
8-(bromomethyl)bicyclo[5.1.0]octane |
2402830-13-9 | 90% | 100mg |
$454.00 | 2024-05-22 |
8-(Bromomethyl)bicyclo[5.1.0]octane Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 8-(Bromomethyl)bicyclo[5.1.0]octane
Introduction to 8-(Bromomethyl)bicyclo[5.1.0]octane (CAS No. 2402830-13-9)
8-(Bromomethyl)bicyclo[5.1.0]octane, with the CAS number 2402830-13-9, is a unique and structurally intriguing compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound belongs to the class of bicyclic compounds, characterized by its distinctive bicyclo[5.1.0]octane framework, which imparts a high degree of rigidity and conformational stability. The presence of a bromomethyl group further enhances its reactivity and functional versatility, making it a valuable building block in various synthetic pathways.
The molecular structure of 8-(Bromomethyl)bicyclo[5.1.0]octane is composed of a central bicyclic core with a bromomethyl substituent attached to one of the carbon atoms in the eight-membered ring. This arrangement provides a unique combination of steric and electronic properties, which can be exploited in the design and synthesis of complex molecules with specific biological activities.
In recent years, there has been a growing interest in the use of 8-(Bromomethyl)bicyclo[5.1.0]octane as a key intermediate in the development of novel pharmaceuticals and bioactive compounds. Its bromomethyl functionality can undergo various chemical transformations, such as nucleophilic substitution reactions, to introduce diverse functional groups and enhance the compound's biological profile.
8-(Bromomethyl)bicyclo[5.1.0]octane has been utilized in several innovative synthetic strategies to construct complex natural products and drug candidates. For instance, researchers have employed this compound as a key building block in the total synthesis of biologically active natural products, such as alkaloids and terpenoids, which exhibit potent pharmacological activities against various diseases.
A notable example is its application in the synthesis of antitumor agents. The rigid bicyclic framework of 8-(Bromomethyl)bicyclo[5.1.0]octane can be modified to introduce functional groups that enhance cellular uptake and target specificity, leading to improved therapeutic outcomes. Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines, making them promising candidates for further preclinical evaluation.
Beyond its applications in medicinal chemistry, 8-(Bromomethyl)bicyclo[5.1.0]octane has also found utility in materials science and polymer chemistry. The bromomethyl group can be used as a reactive handle for polymerization reactions, enabling the synthesis of functional polymers with tailored properties for applications in drug delivery systems, coatings, and other advanced materials.
The synthetic accessibility of 8-(Bromomethyl)bicyclo[5.1.0]octane has been enhanced by recent advancements in catalytic methodologies and synthetic protocols. Efficient routes have been developed to synthesize this compound from readily available starting materials, ensuring its availability for large-scale applications in both academic and industrial settings.
In conclusion, 8-(Bromomethyl)bicyclo[5.1.0]octane (CAS No. 2402830-13-9) is a versatile and structurally unique compound with significant potential in various fields of chemistry and biology. Its unique molecular architecture and functional versatility make it an invaluable tool for researchers aiming to develop novel pharmaceuticals, bioactive compounds, and advanced materials.
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